1,4-Dioxa-8-azoniaspiro[4.5]decane

Sigma-1 receptor PET imaging Radioligand

1,4-Dioxa-8-azoniaspiro[4.5]decane (also known as 4-piperidone ethylene ketal or DASD) is a heterocyclic spirocyclic compound with the molecular formula C₇H₁₃NO₂, consisting of a piperidine ring in which the 4-position ketone is protected as an ethylene ketal, forming a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. It appears as a colorless to pale-yellow liquid with a boiling point of 108–111 °C (at 26 mmHg), density of 1.117 g/mL at 20 °C, refractive index n20/D of 1.4819, and a flash point of 81 °C.

Molecular Formula C7H14NO2+
Molecular Weight 144.19 g/mol
Cat. No. B14752072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-8-azoniaspiro[4.5]decane
Molecular FormulaC7H14NO2+
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC12OCCO2
InChIInChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2/p+1
InChIKeyKPKNTUUIEVXMOH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxa-8-azoniaspiro[4.5]decane (CAS 177-11-7): Sourcing Guide for the Spirocyclic Ketal-Protected Piperidone Building Block


1,4-Dioxa-8-azoniaspiro[4.5]decane (also known as 4-piperidone ethylene ketal or DASD) is a heterocyclic spirocyclic compound with the molecular formula C₇H₁₃NO₂, consisting of a piperidine ring in which the 4-position ketone is protected as an ethylene ketal, forming a 1,4-dioxa-8-azaspiro[4.5]decane scaffold [1]. It appears as a colorless to pale-yellow liquid with a boiling point of 108–111 °C (at 26 mmHg), density of 1.117 g/mL at 20 °C, refractive index n20/D of 1.4819, and a flash point of 81 °C . The compound serves as a versatile intermediate—its spirocyclic ketal architecture simultaneously provides carbonyl protection and conformational rigidity, enabling selective N-functionalization while the masked ketone remains intact for downstream deprotection and further elaboration .

Why Generic Substitution Fails: Quantitative Differentiation of 1,4-Dioxa-8-azoniaspiro[4.5]decane from Its Closest Spirocyclic and Ketal Analogs


Although multiple spirocyclic piperidine ketals and protected 4-piperidones exist in the market (e.g., 1-oxa-8-azaspiro[4.5]decane, 1,5-dioxa-9-azaspiro[5.5]undecane, 4-piperidone dimethyl ketal, N-Boc-4-piperidone), they cannot be used interchangeably with 1,4-dioxa-8-azoniaspiro[4.5]decane for at least three quantifiable reasons: (1) the 1,4-dioxa scaffold confers a unique sigma-1 receptor selectivity window in its derivatives (30-fold σ1/σ2 selectivity) that is not matched by mono-oxa analogs [1]; (2) in spirocyclotriphosphazene synthesis, only the 1,4-dioxa variant achieves complete tetra-substitution whereas morpholine and related amines stall at partially substituted intermediates [2]; and (3) the physicochemical profile—logP, boiling point, water miscibility, and pKa—differs substantially across the scaffold series, directly affecting reaction workup, purification, and salt-formation strategies [3]. The following evidence section quantifies these differentiation points.

Product-Specific Quantitative Evidence Guide: 1,4-Dioxa-8-azoniaspiro[4.5]decane vs. Closest Analogs


Sigma-1 Receptor Affinity and Selectivity: 1,4-Dioxa vs. 1-Oxa Spirocyclic Scaffold Comparison

The 1,4-dioxa-8-azaspiro[4.5]decane derivative 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibits a Ki of 5.4 ± 0.4 nM for σ1 receptors, with 30-fold selectivity over σ2 receptors and 1,404-fold selectivity over the vesicular acetylcholine transporter (VAChT) [1]. In contrast, a parallel series of 1-oxa-8-azaspiro[4.5]decane derivatives—differing only by replacement of one O atom with CH₂—showed σ1 Ki values ranging from 0.61 to 12.0 nM with σ2/σ1 selectivity ratios limited to a maximum of only 44-fold [2]. This demonstrates that the 1,4-dioxa scaffold yields a substantially broader selectivity window (1,404-fold vs. 44-fold maximal off-target discrimination) compared to the mono-oxa analog scaffold.

Sigma-1 receptor PET imaging Radioligand Tumor targeting

Lipophilicity (logP) Differentiation: Low logP Advantage of the 1,4-Dioxa Scaffold for In Vivo Imaging Applications

The base compound 1,4-dioxa-8-azaspiro[4.5]decane has a measured logP of 0.24–0.44 [1], and its 18F-labeled benzyl derivative (5a) exhibits a logP of 0.81 ± 0.13 [2]. In comparison, the 1-oxa-8-azaspiro[4.5]decane scaffold shows a higher logP of approximately 1.25 . The 1,5-dioxa-9-azaspiro[5.5]undecane analog has a logP of 0.83 [3]. The lower logP of the 1,4-dioxa scaffold—approximately 0.4–0.8 log units lower than the 1-oxa analog—is advantageous for reducing non-specific protein binding and enhancing renal clearance in PET tracer design, as confirmed by in vivo biodistribution studies showing specific, blockable tumor uptake [2].

Lipophilicity logP Radiotracer design Biodistribution

Synthetic Completeness in Spirocyclotriphosphazene Formation: DASD Achieves Full Substitution Where Morpholine Fails

In the synthesis of spirocyclotriphosphazene derivatives, 1,4-dioxa-8-azaspiro[4.5]decane (DASD) reacts with partly substituted mono(4-nitrobenzyl)spirocyclotriphosphazenes (compounds 4–6) to produce fully tetra-substituted products (4c–6c) [1]. Under identical reaction conditions (excess amine in boiling THF or o-xylene), morpholine—a commonly considered alternative secondary amine—yields only partially substituted geminal (4d, 5d) or cis-morpholino (6d) products; the expected fully substituted morpholino derivatives were not obtained [1]. This demonstrates a unique reactivity profile of DASD: its spirocyclic ketal architecture provides sufficient nucleophilicity without the steric congestion that limits complete substitution with simpler amines.

Spirocyclotriphosphazene Phosphazene chemistry Nucleophilic substitution Full substitution

Physicochemical Property Profile vs. Scaffold Analogs: Boiling Point, Density, Flash Point, and Water Miscibility Differentiation

1,4-Dioxa-8-azaspiro[4.5]decane exhibits a boiling point of 108–111 °C (at 26 mmHg), density of 1.117 g/mL, flash point of 81 °C, and complete water miscibility . In comparison, the 1-oxa-8-azaspiro[4.5]decane scaffold has a substantially higher boiling point of 229 °C (at 760 mmHg), lower density of 1.02 g/mL, and flash point of 85 °C . The ring-expanded 1,5-dioxa-9-azaspiro[5.5]undecane has an even higher boiling point of 252 °C (at 760 mmHg) and density of 1.08 g/mL [1]. The lower boiling point of the 1,4-dioxa scaffold (~108 °C vs. 229–252 °C for analogs) facilitates distillative purification under mild reduced pressure, while its higher density (1.117 vs. 1.02–1.08 g/mL) enables easier phase separation during aqueous workup.

Physicochemical properties Purification Formulation Process chemistry

pKa and Basicity Differentiation: Impact on Salt Formation and N-Functionalization Reactivity

The predicted pKa of the conjugate acid of 1,4-dioxa-8-azaspiro[4.5]decane is 10.92 ± 0.20 (some sources report 11.18 experimentally) , while the 1-oxa-8-azaspiro[4.5]decane analog has a lower predicted pKa of 10.46 ± 0.20 . The 4-piperidone ethylene ketal scaffold is approximately 0.5–0.7 pKa units more basic than the mono-oxa analog. This higher basicity translates to a greater proportion of protonated (ammonium) form at physiological and mildly acidic pH, which directly affects: (1) aqueous solubility of hydrochloride salts, (2) the pH-dependent extraction efficiency during workup, and (3) the nucleophilicity of the free amine in N-acylation and N-alkylation reactions, where the 1,4-dioxa scaffold demonstrates competent reactivity in pazinaclone synthesis via diethyl phosphorocyanidate-mediated coupling [1].

Basicity pKa Salt formation N-alkylation Reactivity

Best Research and Industrial Application Scenarios for 1,4-Dioxa-8-azoniaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Sigma-1 Receptor PET Tracer Development: Capitalizing on the 1,404-Fold VAChT Selectivity Window

Research groups developing sigma-1 receptor PET imaging agents should select 1,4-dioxa-8-azoniaspiro[4.5]decane as the core scaffold based on the demonstrated Ki(σ1) of 5.4 nM with 1,404-fold selectivity over VAChT for its 18F-labeled derivative [1]. This selectivity window is >30-fold larger than the best 1-oxa-8-azaspiro[4.5]decane analogs (maximum 44-fold σ2/σ1 selectivity) [2]. Combined with the low logP of 0.81 ± 0.13—which enables favorable biodistribution with specific tumor uptake demonstrated in DU145 prostate carcinoma and A375 melanoma xenograft models—this scaffold provides a validated starting point for structure–activity optimization of next-generation σ1 radioligands [1][3].

Fully Substituted Spirocyclotriphosphazene Synthesis: DASD as the Only Secondary Amine Achieving Complete Substitution

In phosphazene materials chemistry, 1,4-dioxa-8-azaspiro[4.5]decane (DASD) is the sole secondary amine—among pyrrolidine, piperidine, and morpholine—that reliably produces fully tetra-substituted spirocyclotriphosphazenes when reacted with partly substituted cyclotriphosphazene precursors [1]. This full substitution, unattainable with morpholine under identical conditions (only partial geminal and cis products isolated), is essential for downstream evaluation of cytotoxic activity against HeLa cervical cancer (ATCC CCL-2) and MDA-MB-231 breast cancer cell lines, as well as antimicrobial MIC determination (range 9.8–19.5 µM) [1]. DASD-derived phosphazenes also exhibit DNA binding with G/G and A/A nucleotide specificity, as demonstrated by BamHI and HindIII restriction endonuclease inhibition assays [1].

Non-Benzodiazepine Anxiolytic Synthesis: Pazinaclone and Cyclopyrrolone Drug Development

The synthesis of pazinaclone (DN-2327)—a non-benzodiazepine anxiolytic with mixed agonist/antagonist activity at benzodiazepine receptors—requires 1,4-dioxa-8-azaspiro[4.5]decane as the terminal coupling partner [1]. In the patented route, the free carboxylic acid intermediate (IV) is condensed with 1,4-dioxa-8-azaspiro[4.5]decane using diethyl phosphorocyanidate and triethylamine in DMF to install the spirocyclic ketal-protected piperidine moiety [1]. The complete water miscibility and favorable boiling point (108–111 °C) of the compound facilitate aqueous workup and recovery of excess reagent. The ketal protection remains intact during amide bond formation and can be selectively deprotected post-coupling to reveal the 4-piperidone for further elaboration [1][2].

Protected 4-Piperidone Building Block for Multi-Step Medicinal Chemistry: Ketal Stability and Selective N-Functionalization

1,4-Dioxa-8-azoniaspiro[4.5]decane functions as a masked 4-piperidone equivalent in multi-step synthetic sequences. The ethylene ketal protecting group enables selective N-functionalization (acylation, alkylation, reductive amination) while keeping the ketone latent. Quantitative evidence from the literature demonstrates successful N-acylation with 3-chloro-4-fluorobenzoyl chloride (using Et₃N), followed by selective ketal hydrolysis with 80% formic acid/CuSO₄ to reveal the free piperidone—without degrading the newly installed N-acyl group [1]. This orthogonal protection strategy, combined with the compound's pKa of ~11.0 that ensures adequate nucleophilicity without requiring strong bases, makes it preferable to N-Boc-4-piperidone in sequences where acidic deprotection of Boc would be incompatible with other functionality. The compound's commercial availability at 98% purity from major suppliers (Sigma-Aldrich, Thermo Scientific/Alfa Aesar, TCI) further supports its adoption as a standard building block [2][3].

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